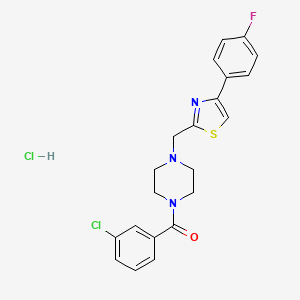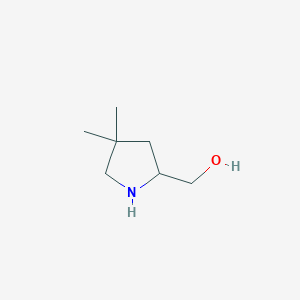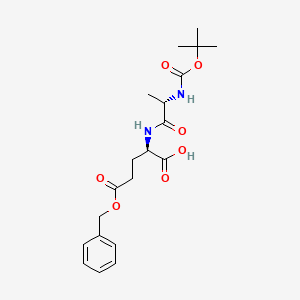
Boc-Ala-D-Glu(OBzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ala-D-Glu(OBzl)-OH, also known as tert-butoxycarbonyl-L-alanyl-D-glutamic acid benzyl ester, is a synthetic peptide derivative. This compound is widely used in peptide synthesis and research due to its stability and ease of manipulation. It is particularly valuable in the study of protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-D-Glu(OBzl)-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and glutamic acid are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reaction: The protected alanine is coupled with the protected glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Benzyl Ester Formation: The carboxyl group of glutamic acid is esterified with benzyl alcohol to form the benzyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Coupling: Large quantities of amino acids are protected and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or precipitation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-D-Glu(OBzl)-OH undergoes various chemical reactions, including:
Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to yield the free acid
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for benzyl ester removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis, hydrochloric acid (HCl) for acidic hydrolysis
Major Products
Deprotected Peptide: Removal of protecting groups yields the free peptide.
Coupled Peptide: Coupling with other amino acids or peptides forms longer peptide chains.
Hydrolyzed Product: Hydrolysis yields the free acid form of the peptide
Scientific Research Applications
Boc-Ala-D-Glu(OBzl)-OH is extensively used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
Protein-Protein Interaction Studies: It is used to study the binding mechanisms between proteins.
Enzyme-Substrate Interaction Studies: It helps elucidate the interactions between enzymes and their substrates.
Protein-Ligand Interaction Studies: It is employed to explore the binding of ligands to proteins.
Structural and Functional Analysis: Researchers use it to investigate the impact of modifications on protein structure and function
Mechanism of Action
The mechanism of action of Boc-Ala-D-Glu(OBzl)-OH involves its ability to form hydrogen bonds and covalent bonds with various substrates. The specific amino acids in the compound, such as alanine and glutamic acid, facilitate these interactions. The amide group in the peptide allows for covalent bonding, enhancing its binding affinity towards proteins, enzymes, and small molecules .
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-D-Glu(OBzl)-NH2: Similar in structure but with an amide group instead of a hydroxyl group.
Boc-Ala-D-Glu(OBzl)-OMe: Similar but with a methyl ester instead of a benzyl ester.
Boc-Ala-D-Glu(OBzl)-OEt: Similar but with an ethyl ester instead of a benzyl ester
Uniqueness
Boc-Ala-D-Glu(OBzl)-OH is unique due to its specific combination of protecting groups and esterification, which provides stability and ease of manipulation in peptide synthesis. Its ability to form hydrogen and covalent bonds with a wide range of substrates makes it particularly valuable in research applications .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(24)22-15(18(25)26)10-11-16(23)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,24)(H,25,26)/t13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFKECLMHVFMHE-DZGCQCFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
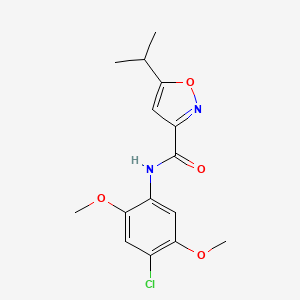
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
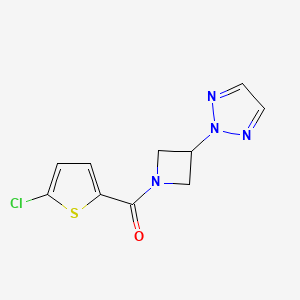
![5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2370693.png)

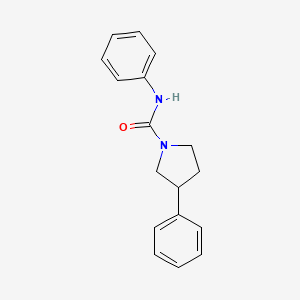
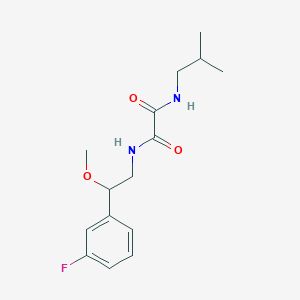
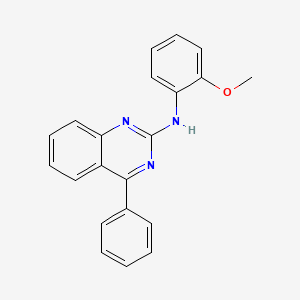
![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)
![3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370706.png)
![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)
